![molecular formula C28H30N4O5 B11114610 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide CAS No. 1396979-01-3](/img/structure/B11114610.png)
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide
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Overview
Description
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, methoxy groups, and hydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide typically involves multi-step organic reactions. One common method includes the formation of intermediate compounds through reactions such as amide bond formation, hydrazide formation, and subsequent coupling reactions. Specific reagents and catalysts, such as sodium borohydride for reduction and various organic solvents for reaction media, are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
- Methyl 2-(4-methoxybenzamido)-4-(4-methylphenyl)thiophene-3-carboxylate
Uniqueness
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide stands out due to its unique combination of functional groups and structural complexity
Biological Activity
The compound 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and viral infections. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2, with a molecular weight of approximately 364.43 g/mol. The structure features a methoxy group, a hydrazido moiety, and a benzamide functional group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. In particular, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that certain benzamide derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : Some derivatives inhibit the mechanisms involved in cancer metastasis, making them promising candidates for further development.
Antiviral Activity
The compound's structural similarities to other antiviral agents suggest potential efficacy against viral infections. For instance:
- Hepatitis B Virus (HBV) : Research on related compounds indicates that they can enhance intracellular levels of APOBEC3G, an antiviral protein that inhibits HBV replication. This mechanism may be applicable to This compound , warranting further investigation into its antiviral properties.
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis and cell cycle arrest | |
Antiviral | Enhances APOBEC3G levels to inhibit HBV |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar benzamide derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 µM to 15 µM depending on the specific derivative used.
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, researchers synthesized several benzamide derivatives and tested their efficacy against HBV in vitro. The lead compound exhibited an IC50 value of 1.99 µM against wild-type HBV, demonstrating significant potency compared to existing antiviral treatments.
Properties
CAS No. |
1396979-01-3 |
---|---|
Molecular Formula |
C28H30N4O5 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-[2-(4-methylbenzoyl)hydrazinyl]-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)24(28(36)32-31-26(34)20-11-9-18(3)10-12-20)30-27(35)22-7-5-6-8-23(22)29-25(33)19-13-15-21(37-4)16-14-19/h5-17,24H,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36) |
InChI Key |
UFRSOIXASORVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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